
(4-Hydroxyphenyl)(phenyl)methanone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyphenyl)(phenyl)methanone-d5 is a deuterium-labeled derivative of (4-Hydroxyphenyl)(phenyl)methanone. This compound is often used in scientific research due to its unique properties, particularly its stability and the presence of deuterium atoms, which make it useful in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(phenyl)methanone-d5 typically involves the deuteration of (4-Hydroxyphenyl)(phenyl)methanone. This process can be achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to replace the hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the complete and selective incorporation of deuterium atoms. This often requires the use of specialized equipment and techniques to handle deuterated reagents and solvents safely and efficiently .
化学反応の分析
Types of Reactions
(4-Hydroxyphenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenolic hydroxyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-Hydroxyphenyl)(phenyl)methanone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced stability and performance.
作用機序
The mechanism of action of (4-Hydroxyphenyl)(phenyl)methanone-d5 is primarily related to its role as a tracer or labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various systems using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables the study of molecular targets and pathways involved in the compound’s effects .
類似化合物との比較
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: The non-deuterated version of the compound.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: A brominated derivative with different reactivity and properties.
4-Hydroxybenzophenone: A structurally similar compound with a hydroxyl group at the para position.
Uniqueness
(4-Hydroxyphenyl)(phenyl)methanone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in analytical studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
特性
分子式 |
C13H10O2 |
|---|---|
分子量 |
203.25 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D |
InChIキー |
NPFYZDNDJHZQKY-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


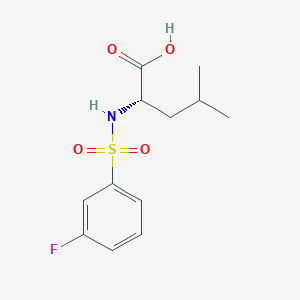
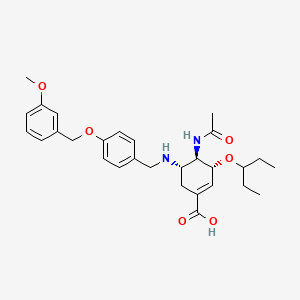
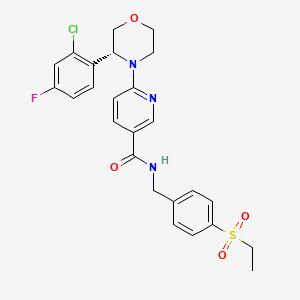
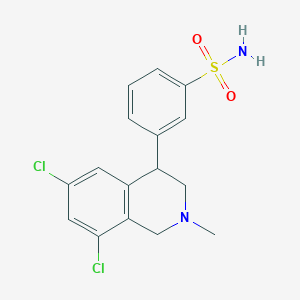
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
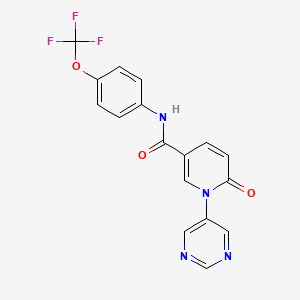
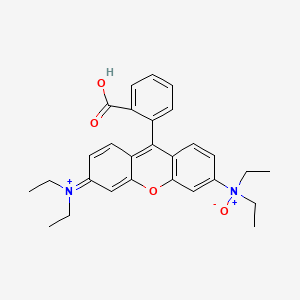

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
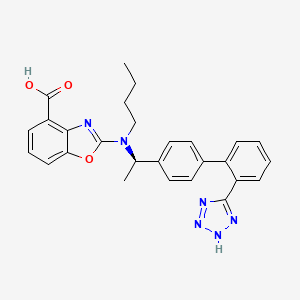
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
